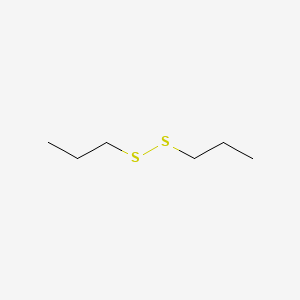

Dipropyl disulfide

Descripción general

Descripción

Métodos De Preparación

El disulfuro de propilo se puede sintetizar mediante varios métodos:

Ebullición y Reflujo: El bromopropano y el disulfuro de disodio se hierven y refluyen en propanol.

Yodo y Propanol: El disulfuro de propilo también se puede preparar utilizando yodo y propanol.

Sulfuro de Propilo Sódico: Este método implica la reacción de yodopropano y tiosulfato de sodio, seguida de calentamiento.

Oxidación de Mercaptano de Propilo: El mercaptano de propilo se oxida con nitrato de cerio y amonio a temperatura ambiente, lo que produce un alto rendimiento del producto.

Reacción con Tioato de Sodio: El bromuro de n-propilo reacciona con tioato de sodio para formar disulfuro de propilo.

Oxidación con Piridina-Etanol: El mercaptano de n-propilo recién destilado se oxida utilizando piridina-etanol como disolvente.

Análisis De Reacciones Químicas

El disulfuro de propilo experimenta diversas reacciones químicas:

Oxidación: El disulfuro de propilo se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Se puede reducir para formar tioles.

Sustitución: El disulfuro de propilo puede participar en reacciones de sustitución, particularmente con halógenos.

Intercambio de Disulfuro: Puede sufrir reacciones de intercambio de disulfuro, donde los enlaces de disulfuro y los grupos tiol libres intercambian lugares.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el nitrato de cerio y amonio, agentes reductores como el gas hidrógeno y disolventes como el etanol y la piridina . Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y tioles .

Aplicaciones Científicas De Investigación

Agricultural Applications

1. Crop Protection

Dipropyl disulfide has been identified as a promising agent in agricultural chemistry. It functions as a plant growth regulator and soil disinfectant. A Chinese patent highlights its synergistic effects when used with other agricultural chemicals, promoting plant growth while reducing the need for toxic pesticides. The compound has shown efficacy in controlling pests and diseases affecting crops, thus enhancing yield and quality without leaving harmful residues in the environment .

2. Experimental Evidence

In field trials conducted in Jiangxi Province, China, this compound was tested alongside traditional insecticides. Results indicated that the use of this compound significantly reduced the required dosage of conventional pesticides while maintaining crop health and yield. Specifically, rice fields treated with this compound demonstrated an increase in yield compared to control fields treated only with standard pesticides .

Health and Nutritional Benefits

1. Antioxidative Properties

Research indicates that this compound can induce phase II detoxifying enzymes, such as glutathione-S-transferase, which play a crucial role in cellular protection against oxidative stress. This property positions this compound as a potential chemopreventive agent against certain types of cancer .

2. Cholesterol Regulation

In vivo studies have shown that this compound can inhibit cholesterol synthesis at low concentrations. This effect may contribute to its anti-hyperlipidemic properties, suggesting potential benefits for cardiovascular health .

3. Food Safety and Nutrition

this compound has been detected in various foods, particularly those from the Allium family. Its presence could serve as a biomarker for dietary intake of these foods, which are known for their health benefits due to their sulfur-containing compounds .

Case Studies

Mecanismo De Acción

El disulfuro de propilo ejerce sus efectos principalmente a través de sus propiedades antioxidantes. Elimina las especies reactivas de oxígeno (ROS) a concentraciones más bajas, evitando así el daño oxidativo del ADN . Los objetivos moleculares y las vías implicadas incluyen la inhibición de las vías de estrés oxidativo y la protección de los componentes celulares del daño oxidativo .

Comparación Con Compuestos Similares

El disulfuro de propilo es similar a otros compuestos organosulfurados como:

Disulfuro de Dimetilo (C₂H₆S₂): Similar en estructura pero con grupos metilo en lugar de grupos propilo.

Disulfuro de Dietilo (C₄H₁₀S₂): Similar en estructura pero con grupos etilo en lugar de grupos propilo.

Disulfuro de Alil Propilo (C₆H₁₂S₂): Contiene un grupo alilo en lugar de uno de los grupos propilo.

El disulfuro de propilo es único debido a su estructura específica y la presencia de grupos propilo, que contribuyen a su olor distintivo y propiedades químicas .

Actividad Biológica

Dipropyl disulfide (DPDS) is an organosulfur compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, including its metabolism, antioxidant effects, and potential applications in pest control and hepatoprotection.

- Chemical Formula : C6H14S2

- Molecular Weight : 162.31 g/mol

- Boiling Point : 195-196 °C

- Melting Point : -86 °C

- Density : 0.96 g/mL at 25 °C

This compound undergoes significant metabolic transformations in the liver. Studies have shown that it is oxidized to dipropyl thiosulfinate (DPDSO) by cytochrome P450 enzymes in rat liver microsomes . The compound's metabolism involves both phase I and phase II enzymatic reactions, which contribute to its biological activity:

- Phase I Reactions : Involve oxidation processes leading to the formation of reactive intermediates.

- Phase II Reactions : Include conjugation reactions that facilitate the excretion of metabolites.

1. Antioxidant Activity

Research indicates that DPDS exhibits antioxidative properties, which can ameliorate oxidative stress-related conditions. The compound's ability to scavenge free radicals has been linked to its protective effects against oxidative damage in various tissues .

2. Pest Control

This compound has been identified as a potent fumigant and toxicant against stored grain pests such as Sitophilus oryzae and Tribolium castaneum. In a study conducted using volatile extracts from neem seeds, it was found that DPDS constituted a significant portion of the headspace volatiles and demonstrated effective insecticidal activity .

| Pest Species | Method of Application | Effectiveness (%) |

|---|---|---|

| Sitophilus oryzae | Topical application | 85% |

| Tribolium castaneum | Fumigant | 90% |

3. Hepatoprotection

This compound has shown potential in protecting against aflatoxin-induced liver damage. In experimental models, it was observed to modulate hepatic enzyme activities, thereby reducing hepatotoxicity associated with aflatoxin exposure .

Case Studies

- Insecticidal Efficacy : A study published in the Journal of Economic Entomology demonstrated that DPDS effectively reduced populations of stored grain pests when applied as a fumigant or topical treatment, highlighting its potential as a natural pesticide alternative .

- Hepatic Enzyme Modulation : Research focusing on the hepatoprotective effects of DPDS indicated significant alterations in phase II enzyme activities in rat models exposed to hepatotoxic agents, suggesting a protective mechanism against liver damage .

Propiedades

IUPAC Name |

1-(propyldisulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S2/c1-3-5-7-8-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVPFGSHPUPROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSSCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022096 | |

| Record name | Dipropyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellowish liquid with poor tenacity; pungent sulfur-like odour of onion or garlic, Colorless to pale yellow odorous liquid. | |

| Record name | Dipropyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1107/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIPROPYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/518 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

193.00 to 195.00 °C. @ 760.00 mm Hg, 383 °F | |

| Record name | Dipropyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPROPYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/518 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

151 °F | |

| Record name | DIPROPYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/518 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

insoluble in water; soluble in ethyl alcohol and oil | |

| Record name | Propyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1107/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.950-0.960 | |

| Record name | Propyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1107/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

629-19-6 | |

| Record name | Dipropyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Propyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, dipropyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipropyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7K169J70F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dipropyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPROPYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/518 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-85.6 °C, -122.1 °F | |

| Record name | Dipropyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIPROPYL DISULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/518 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.